Acetic acid, oxo(4-pyrimidinylamino)-, ethyl ester
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Overview
Description
Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate is a heterocyclic compound that features a pyrimidine ring attached to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate typically involves the reaction of ethyl oxoacetate with 4-aminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate derivatives with additional oxo groups, while reduction can produce ethyl 2-hydroxy-2-(pyrimidin-4-ylamino)acetate.
Scientific Research Applications
Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
Ethyl 2-oxo-2-(pyrimidin-2-ylamino)acetate: The position of the amino group on the pyrimidine ring can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate lies in its specific structure, which imparts distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
75274-22-5 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate |
InChI |
InChI=1S/C8H9N3O3/c1-2-14-8(13)7(12)11-6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
KSKJAAMBBDMWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=NC=C1 |
Origin of Product |
United States |
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